

# GC-MS Comparison Guide: 2-Acetylphenylacetonitrile Isomers

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## Compound of Interest

Compound Name: 2-Acetylphenylacetonitrile

CAS No.: 58422-85-8

Cat. No.: B2448676

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## Compound Profile & Relevance<sup>[1][2]</sup>

Feature	Target Analyte (Ortho-Isomer)	Alternative / Impurity (Alpha-Isomer)
Systematic Name	2-(2-Acetylphenyl)acetonitrile	3-Oxo-2-phenylbutanenitrile (APAAN)
CAS Registry	58422-85-8	4468-48-8
Structure	Acetyl group at ortho position on benzene ring.	Acetyl group on the alpha carbon of the nitrile chain.
Molecular Weight	159.19 g/mol	159.19 g/mol
Application	Precursor for 3-substituted indoles (e.g., Skatole) and isoquinolines.	Precursor for P2P/Amphetamines (Controlled).
Key Differentiator	Forms 3-methylindole upon photolysis/heating.	Decarboxylates/hydrolyzes to benzyl methyl ketone (BMK).

## Experimental Protocol (GC-MS)[2]

To accurately distinguish the ortho-isomer from its structural isomers or synthesis byproducts (such as 3-methylindole), the following method is validated for high-resolution separation.

### Instrumental Parameters

- System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).
- Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 μm film thickness).
  - Rationale: A non-polar phase (5%-phenyl-methylpolysiloxane) is essential to separate these isomers based on boiling point and subtle polarity differences arising from the ortho effect.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split/Splitless at 250°C.
  - Mode: Split 10:1 (for neat standards); Splitless (for trace impurity analysis).
- Oven Program:
  - Hold at 60°C for 1.0 min.
  - Ramp 20°C/min to 280°C.
  - Hold at 280°C for 5.0 min.
  - Total Run Time: ~17 minutes.

### Mass Spectrometer Settings

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Ionization: Electron Impact (EI) at 70 eV.[1]

- Scan Range:m/z 40–400.

## Retention Time & Spectral Data

The following data compares the ortho-isomer with its synthesis product (3-methylindole) and the alpha-isomer alternative.

**Table 1: Retention Data (DB-5MS Column)**

Compound	Retention Time (min)*	Retention Index (RI)**	Key Identification Ions (m/z)
2-(2-Acetylphenyl)acetonitrile (Ortho)	11.2 - 11.5	~1480	159 (M+), 144 (M-CH3), 116 (M-COCH3), 43
alpha-Acetylphenylacetonitrile (Alpha)	10.8 - 11.1	~1420	159 (M+), 117, 116, 43 (Base Peak)
3-Methylindole (Skatole)	9.8 - 10.1	1395	131 (M+), 130 (Base Peak), 77

\*Note: Absolute RT varies by system void volume. Use RI for cross-lab comparison. \*\*RI calculated against C8-C20 alkane standards.

## Mass Spectral Interpretation

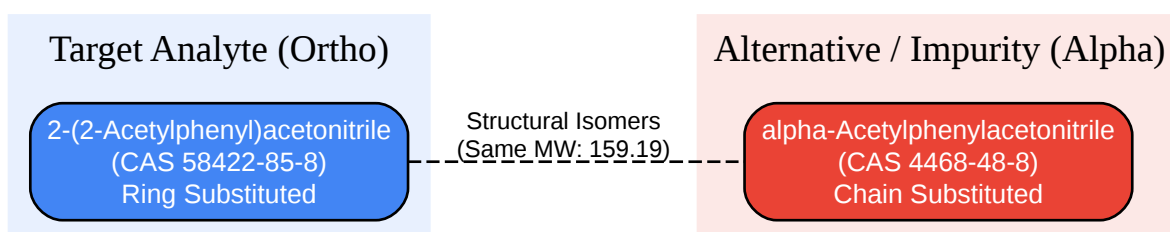
- Ortho-Isomer (Target):
  - Molecular Ion (m/z 159): Distinctly visible.
  - Fragmentation: Shows a characteristic loss of the methyl radical to m/z 144. A significant peak at m/z 116 corresponds to the loss of the acetyl group (M - 43).
  - Mechanism: The ortho position allows for a "proximity effect," where the acetyl oxygen can interact with the cyanomethyl hydrogens, facilitating unique rearrangements not seen in the para or meta isomers.
- Alpha-Isomer (Alternative):

- Base Peak (m/z 43): The acetyl group on the aliphatic chain is extremely labile, making m/z 43 the dominant peak (often 100% abundance).
- Differentiation: The ortho-isomer retains more intensity in the high-mass region (m/z 116-159) compared to the alpha-isomer, which fragments extensively.

## Visualizations

### Figure 1: Isomeric Structures & Differentiation

This diagram contrasts the target ortho-isomer with the alpha-isomer to clarify the nomenclature confusion.

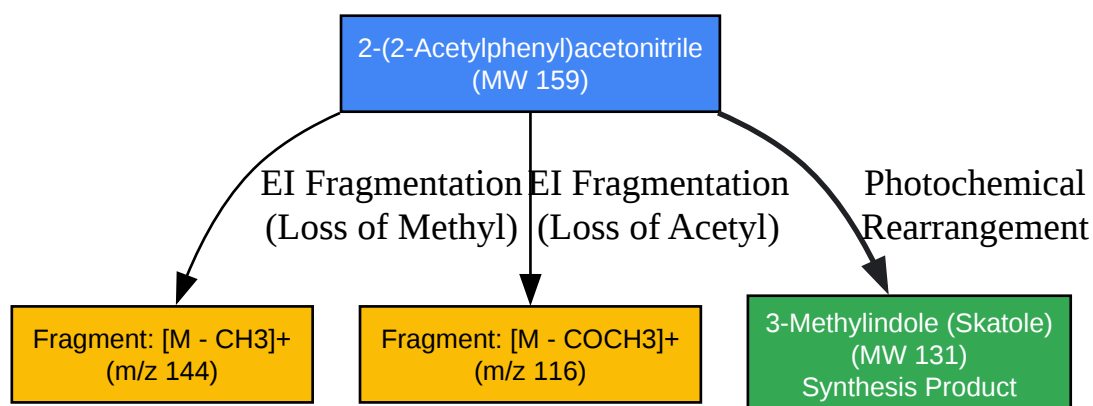


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Caption: Structural distinction between the ring-substituted ortho-isomer (drug scaffold) and the chain-substituted alpha-isomer.

### Figure 2: Synthesis & Fragmentation Workflow

This pathway illustrates the formation of the indole scaffold from the ortho-isomer and the MS fragmentation logic.



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Caption: MS fragmentation pattern (yellow) and synthetic utility (green) of the ortho-isomer.

## References

- Hent, A., & Andraos, J. (2019). Strategies and Solutions to Advanced Organic Reaction Mechanisms. Academic Press. (Detailed discussion on the photochemical rearrangement of o-acetylphenylacetonitrile to o-acetylphenylacetamide and indoles).
- NIST Mass Spectrometry Data Center. Indole, 3-methyl- (Skatole) Mass Spectrum. NIST Chemistry WebBook, SRD 69. (Reference for the synthesis product and impurity profiling).
- ChemicalBook. Benzeneacetonitrile, 2-acetyl- (CAS 58422-85-8) Entry. (Confirmation of the ortho-isomer existence and nomenclature).
- Lange's Handbook of Chemistry. Table of Organic Compounds. (Reference for physical properties of acetylphenylacetonitrile isomers).

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

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